N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide
Description
This compound belongs to the 1,2,4-triazole class, characterized by a central triazolone ring substituted with a cyclopropyl group at position 4, a thiophen-2-yl moiety at position 3, and an ethylacetamide side chain modified with a 4-fluorophenylthio group. Its synthesis likely involves multi-step reactions, including nucleophilic addition of hydrazinecarbothioamides to isothiocyanates, cyclization to form the triazole core, and subsequent alkylation or thioetherification . Key structural features include:
- Cyclopropyl substituent: Enhances metabolic stability by reducing oxidative degradation.
- Thiophen-2-yl group: Introduces aromaticity and π-stacking interactions.
- 4-Fluorophenylthioacetamide: The fluorine atom improves lipophilicity and bioavailability, while the thioether linkage increases chemical stability.
Spectral characterization (IR, NMR, MS) would confirm the tautomeric form and regiochemistry. For example, the absence of an S–H IR band (~2500–2600 cm⁻¹) and the presence of C=S (1247–1255 cm⁻¹) and NH (3278–3414 cm⁻¹) vibrations indicate a thione tautomer, as seen in related triazoles .
Properties
IUPAC Name |
N-[2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-2-(4-fluorophenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O2S2/c20-13-3-7-15(8-4-13)28-12-17(25)21-9-10-23-19(26)24(14-5-6-14)18(22-23)16-2-1-11-27-16/h1-4,7-8,11,14H,5-6,9-10,12H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQPPWSNVSKLCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CCNC(=O)CSC3=CC=C(C=C3)F)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide is a compound with a complex structure that has shown promise in various biological activities. This article delves into its pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 386.4 g/mol. Its structure incorporates a triazole ring, thiophene moiety, and a fluorophenyl thioacetamide group, contributing to its unique biological profile.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 386.4 g/mol |
| CAS Number | 1448073-52-6 |
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies have shown that triazole derivatives can effectively inhibit the growth of various pathogenic bacteria and fungi. The compound under review may possess similar activity due to its structural components.
Case Study: Antimicrobial Screening
A study assessing various triazole derivatives demonstrated that compounds with thiophene and fluorinated phenyl groups exhibited enhanced antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of cell wall synthesis and inhibition of nucleic acid synthesis.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific cellular pathways.
Research Findings
In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspases leading to programmed cell death.
Enzyme Inhibition
Enzyme inhibition studies suggest that the compound may act as an effective inhibitor for certain enzymes involved in metabolic pathways associated with cancer progression and microbial resistance.
Notable Findings
- Enzyme Targeting : The compound has been shown to inhibit key enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis.
- IC50 Values : Preliminary data indicate IC50 values in the low micromolar range for enzyme inhibition assays, suggesting potent activity.
Comparison with Similar Compounds
Table 1: Structural and Spectral Comparison
Key Observations:
Core Structure Influence :
- The target compound’s triazolone ring differs from the triazolethione ([7–9]) and S-alkylated triazole ([10–15]) analogs. The carbonyl group in triazolone enhances hydrogen-bonding capacity compared to thione or alkylated sulfur .
- Macrocyclic derivatives (e.g., rapamycin analogs) exhibit distinct conformational behaviors, as seen in NMR chemical shift variations (e.g., δ 2.5–3.5 in regions A/B) .
Substituent Effects :
- The cyclopropyl group in the target compound likely improves metabolic stability over phenylsulfonyl groups ([7–9]), which may undergo enzymatic cleavage.
- Thiophen-2-yl vs. 4-fluorophenyl : Thiophene’s electron-rich aromatic system may enhance π-π interactions in target binding compared to halogenated phenyl groups .
Spectral Trends :
- IR ν(C=S) values (1247–1255 cm⁻¹) are consistent across thione-containing triazoles, confirming tautomeric uniformity .
- NMR shifts for NH protons (δ 7.8–8.5) align with thione tautomers, whereas S-alkylated analogs ([10–15]) show downfield C=O signals (δ 168–170) due to electron withdrawal .
Functional and Pharmacological Implications
- Stability : Cyclopropyl substitution mitigates oxidative degradation pathways common in alkyl or aryl groups, as suggested by accelerated stability studies in related compounds .
- Binding Affinity : Thiophene’s planar structure may enhance interactions with hydrophobic enzyme pockets, contrasting with bulkier phenylsulfonyl groups in [7–9].
Methodological Considerations
- Synthesis : The target compound’s synthesis parallels protocols for [7–15], involving hydrazinecarbothioamide cyclization and alkylation. Yields may vary based on halogenated ketone reactivity .
- Characterization : SHELXL and WinGX/ORTEP are critical for crystallographic refinement, while NMR data interpretation follows strategies used for rapamycin analogs (e.g., region-specific shift analysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
